molecular formula C22H22FN3O2S B2838725 1-(3,4-dimethoxyphenyl)-N-(4-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide CAS No. 393833-18-6

1-(3,4-dimethoxyphenyl)-N-(4-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide

Cat. No.: B2838725
CAS No.: 393833-18-6
M. Wt: 411.5
InChI Key: WTLLRXGWYOKXGR-UHFFFAOYSA-N
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Description

1-(3,4-dimethoxyphenyl)-N-(4-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide is a useful research compound. Its molecular formula is C22H22FN3O2S and its molecular weight is 411.5. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activities

  • Anticonvulsant Activity

    A study on the synthesis and anticonvulsant activity of 3a,4-dihydro-3H-indeno[1,2-c]pyrazole-2-carboxamide/carbothioamide analogues revealed significant activity in minimal clonic seizure models. One of the synthesized compounds showed notable protection against minimal clonic seizures without any toxicity (Ahsan et al., 2013).

  • Pharmacological Activity

    Research into novel 1-substituted-3,5-dimethyl-4-[(substituted phenyl) diazenyl] pyrazole derivatives showcased potent anti-inflammatory activity along with minimal ulcerogenic effect and lipid peroxidation, compared to standard drugs. Some compounds also demonstrated moderate antimicrobial activity (Hussain & Kaushik, 2015).

  • Antimicrobial and Antioxidant Activities

    A study on the synthesis, characterization, antimicrobial screening, and free-radical scavenging activity of some novel substituted pyrazoles indicated that chloro derivatives were the most active in antimicrobial screenings and also showed promising antioxidant and anti-inflammatory activities (Hamada & Abdo, 2015).

  • Electrochemical Properties

    Research into donor-acceptor polymeric electrochromic materials employing pyrazine as acceptor units and thiophene derivatives as donor units revealed novel monomers and polymers with potential applications in NIR electrochromic devices due to their high coloration efficiency, fast response time, and significant change in transmittance in the near-IR region (Zhao et al., 2014).

  • Corrosion Inhibition

    A study on the corrosion inhibition properties of pyrazolylindolenine compounds on copper surfaces in acidic media showed that these compounds significantly reduced the corrosion rate of copper, with some compounds demonstrating superior corrosion inhibition performance (Ebadi et al., 2012).

Properties

IUPAC Name

1-(3,4-dimethoxyphenyl)-N-(4-fluorophenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FN3O2S/c1-27-19-10-5-15(14-20(19)28-2)21-18-4-3-11-25(18)12-13-26(21)22(29)24-17-8-6-16(23)7-9-17/h3-11,14,21H,12-13H2,1-2H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTLLRXGWYOKXGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2C3=CC=CN3CCN2C(=S)NC4=CC=C(C=C4)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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